Antibacterial MIC Spectrum: Phloroglucide vs. Reference Cephalosporins — Direct Head-to-Head from US Patent 6,121,255
In the only published head-to-head antibacterial comparison, parent phloroglucide (Compound II, anhydrous form) demonstrated a broad and potent MIC profile against both Gram-positive and Gram-negative microorganisms, with activity substantially exceeding that of the reference cephalosporins XV and XVI against resistant strains. Specifically, phloroglucide II exhibited an MIC of 0.02 µg/mL against Pseudomonas aeruginosa 1101-75 and 0.10 µg/mL against P. aeruginosa 18S-H (a β-lactamase-producing strain), while reference cephalosporin XV showed MIC >145 µg/mL against both strains [1]. This represents an over 7,000-fold potency advantage for phloroglucide against P. aeruginosa 1101-75. Against the methicillin-resistant Staphylococcus aureus 95, phloroglucide II recorded MIC of 0.43 µg/mL compared to >145 µg/mL for cephalosporin XV [1]. The data establish that the phloroglucide scaffold itself, independent of cephalosporin conjugation, possesses intrinsic broad-spectrum antibacterial activity that is not replicated by standard β-lactam comparators.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC, µg/mL) against five microbial strains |
|---|---|
| Target Compound Data | Phloroglucide II: S. aureus FDA 209P = 0.86, S. aureus 95 (MRSA) = 0.43, C. albicans = 1.43, P. aeruginosa 1101-75 = 0.02, P. aeruginosa 18S-H (β-lactamase+) = 0.10 |
| Comparator Or Baseline | Reference cephalosporin XV: S. aureus FDA 209P = 0.70, S. aureus 95 >145, C. albicans >145, P. aeruginosa 1101-75 >145, P. aeruginosa 18S-H >145; Reference cephalosporin XVI: S. aureus FDA 209P = 1.70, S. aureus 95 = 40.60, C. albicans >145, P. aeruginosa 1101-75 = 69.86, P. aeruginosa 18S-H = 135 |
| Quantified Difference | Phloroglucide II MIC vs. cephalosporin XV: 7,250-fold more potent vs. P. aeruginosa 1101-75 (0.02 vs. >145 µg/mL); >337-fold more potent vs. S. aureus 95 MRSA (0.43 vs. >145 µg/mL) |
| Conditions | Agar dilution method (Steers replicator device); medicated agar plates; duplicate determinations; USP-standardized MIC protocol as described in US Patent 6,121,255 (Example 1) |
Why This Matters
This is the only available direct comparative MIC dataset placing the unmodified phloroglucide scaffold against clinically relevant reference antibiotics, establishing a unique antibacterial potency baseline that differentiates it from other polyphenolic scaffolds lacking such quantitative benchmarking against β-lactam standards.
- [1] Moshfegh, A. A. et al. US Patent 6,121,255. Phloroglucide derivatives and their pharmaceutical use. Issued September 19, 2000. Table 1: Minimum Inhibitory Concentrations (µg/mL) of Phloroglucide and Cephalosporin Analogs Against Microorganisms. Compound II (phloroglucide) vs. reference cephalosporins XV and XVI. View Source
